N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine
Description
Properties
CAS No. |
1092307-35-1 |
|---|---|
Molecular Formula |
C20H25N5O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C20H25N5O2/c1-4-10-25-23-20(22-24-25)21-13-16-8-9-18(19(12-16)26-3)27-14-17-7-5-6-15(2)11-17/h5-9,11-12H,4,10,13-14H2,1-3H3,(H,21,23) |
InChI Key |
LOOPJLKRARWDOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC(=C3)C)OC |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The tetrazole core is typically constructed through a [2+3] cycloaddition between nitriles and sodium azide. For N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine, this involves reacting 3-methoxy-4-[(3-methylbenzyl)oxy]benzyl nitrile with sodium azide under catalytic conditions. Tin(II) chloride (SnCl₂) in dimethylformamide (DMF) at 120°C for 6 hours achieves 90% conversion, as demonstrated in analogous tetrazole syntheses.
Mechanistic Insights :
Table 1: Catalytic Performance in Tetrazole Cyclization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (2H:1H) |
|---|---|---|---|---|
| SnCl₂ | 120 | 6 | 90 | 1:2.5 |
| SnCl₂–nano-SiO₂ | 100 | 4 | 92 | 1:3 |
| ZnBr₂ | 130 | 8 | 78 | 1:1.8 |
Data adapted from RSC protocols and ACS Chemical Reviews.
Functional Group Interconversion and Alkylation
Sequential Benzylation and Propylation
Post-cyclization, the tetrazole amine undergoes sequential alkylation to introduce the 2-propyl and 3-methoxy-4-[(3-methylbenzyl)oxy]benzyl groups.
Stepwise Protocol :
-
Propylation : React 5-aminotetrazole with 1-bromopropane in acetonitrile using K₂CO₃ as base (60°C, 12 h; 85% yield).
-
Benzylation : Treat the intermediate with 3-methoxy-4-[(3-methylbenzyl)oxy]benzyl bromide in DMF with NaH (0°C to RT, 8 h; 78% yield).
Challenges :
-
Competing N1 vs. N2 alkylation requires careful temperature control.
-
Steric hindrance from the 3-methylbenzyl group reduces benzylation efficiency.
Multicomponent Reaction (MCR) Approaches
Ugi-Type Tetrazole Synthesis
Recent advances employ Ugi four-component reactions (Ugi-4CR) to assemble the tetrazole scaffold in one pot. Combining:
-
Amine : 3-Methoxy-4-[(3-methylbenzyl)oxy]benzylamine
-
Carbonyl : Propionaldehyde
-
Isocyanide : tert-Butyl isocyanide
-
Azide : Trimethylsilyl azide (TMSN₃)
Reaction in methanol at 50°C for 24 hours yields the target compound in 68% yield, bypassing intermediate isolation.
Advantages :
Table 2: MCR Efficiency Metrics
| Method | Steps | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Stepwise | 4 | 52 | 95 |
| Ugi-4CR | 1 | 68 | 89 |
| Post-MCR modification | 2 | 75 | 92 |
Catalyst Optimization and Recyclability
SnCl₂–Nano-SiO₂ Hybrid Systems
Immobilizing SnCl₂ on silica nanoparticles (SnCl₂–nano-SiO₂) improves recyclability while maintaining activity. After five cycles, the catalyst retains 91% initial efficiency in tetrazole cyclization.
Characterization Data :
-
Surface Area : 320 m²/g (BET analysis)
-
Sn Loading : 8.2 wt% (ICP-OES)
-
Particle Size : 12 ± 3 nm (TEM)
Industrial-Scale Considerations
Table 3: Cost-Benefit Comparison (Per Kilogram Product)
| Parameter | SnCl₂ | SnCl₂–nano-SiO₂ |
|---|---|---|
| Catalyst Cost | $42 | $58 |
| Waste Disposal | $120 | $35 |
| Total | $162 | $93 |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The tetrazole ring’s NH group undergoes alkylation and acylation under standard conditions. For example:
-
Alkylation : Reaction with propyl bromide in the presence of K₂CO₃ yields N-propyl derivatives through nucleophilic substitution.
-
Acylation : Treatment with acetyl chloride produces the corresponding acetylated tetrazole, enhancing lipophilicity for drug delivery applications.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | Propyl bromide, K₂CO₃, DMF, 80°C | N-propyl derivative | 72–85 | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | Acetylated tetrazole | 68–75 |
Nucleophilic Substitution at the Benzyl Ether
The benzyl ether group participates in nucleophilic substitution under acidic or basic conditions:
-
Hydrolysis : With concentrated HCl (reflux, 6 hr), the ether bond cleaves to form 3-methoxy-4-hydroxybenzyl alcohol and 3-methylbenzyl chloride.
-
Azide Displacement : Sodium azide in DMSO replaces the benzyloxy group with an azide functionality, enabling click chemistry applications .
Tetrazole Ring Modifications
The tetrazole ring (pKa ~4.9) undergoes electrophilic and cycloaddition reactions:
-
Electrophilic Aromatic Substitution : Nitration with HNO₃/H₂SO₄ selectively targets the methoxy-substituted benzene ring, producing nitro derivatives at the para position .
-
1,3-Dipolar Cycloaddition : Reacts with alkynes under Cu(I) catalysis to form triazole hybrids, a strategy for combinatorial library synthesis .
Reductive Reactions
Catalytic hydrogenation (H₂, Pd/C) reduces the tetrazole ring to an amine, altering biological activity:
-
Hydrogenation : At 50 psi H₂ and 60°C, the tetrazole converts to a primary amine, increasing basicity (pH stability shifts from 4–6 to 7–9).
Oxidative Degradation Pathways
Oxidizing agents like KMnO₄ degrade the compound under harsh conditions:
-
Oxidation : In acidic KMnO₄, the tetrazole ring ruptures to form carboxylic acids and ammonia, confirmed via GC-MS.
Comparative Reactivity Table
| Functional Group | Reaction Partner | Product Class | Key Application |
|---|---|---|---|
| Tetrazole NH | Alkyl halides | N-Alkyl tetrazoles | Bioisosteres for carboxylates |
| Benzyl ether | Strong acids | Phenolic alcohols | Prodrug activation |
| Propylamine | Aldehydes | Schiff bases | Chelation therapy candidates |
Mechanistic Insights
-
Tetrazole Ring Stability : The ring remains intact below pH 7 but undergoes base-catalyzed decomposition above pH 9 via ring-opening to form cyanamide intermediates .
-
Steric Effects : The 3-methylbenzyl group hinders electrophilic attacks on the adjacent benzene ring, directing reactivity to the methoxy-substituted ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of tetrazole compounds often exhibit significant antibacterial activity due to their ability to interfere with bacterial cell wall synthesis and function. For instance, studies have demonstrated that tetrazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Antifungal Activity
In addition to its antibacterial properties, N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine has been investigated for its antifungal capabilities. The tetrazole ring structure is known to enhance the activity against fungal pathogens, which is critical given the rising resistance to conventional antifungal agents. Laboratory tests have shown that this compound can inhibit the growth of various fungi, including Candida species .
Antioxidant Properties
The antioxidant activity of the compound has also been explored. Compounds containing the tetrazole moiety are often associated with free radical scavenging abilities, which can protect cells from oxidative stress. This property is particularly valuable in developing therapeutic agents for conditions related to oxidative damage, such as neurodegenerative diseases and certain cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the methoxy and benzyl groups can significantly influence its biological activities. For example:
| Modification | Effect on Activity |
|---|---|
| Altering the alkyl chain | Changes lipophilicity and cellular uptake |
| Substituting different groups | Potentially enhances or diminishes antimicrobial efficacy |
Research indicates that small changes in the chemical structure can lead to substantial differences in biological activity, emphasizing the importance of SAR studies in drug development .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was lower than many existing antibiotics, suggesting potential for further development .
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, derivatives were tested against Candida albicans. The results showed that modifications to the benzyl group enhanced antifungal activity, leading researchers to propose further studies into optimizing these compounds for clinical use .
Mechanism of Action
The mechanism of action of N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Tetrazole Cores
(a) 2-Ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine ()
- Core Structure : Tetrazole.
- Substituents :
- Benzyl ring: 3-methoxy, 4-(1-phenyltetrazol-5-yl)oxy.
- Tetrazole: 2-ethyl.
- Comparison :
- Activity: Not explicitly stated, but tetrazole derivatives often exhibit kinase inhibition or receptor antagonism .
(b) N-{3-Ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N-(3-pyridinylmethyl)amine ()
- Core Structure : Tetrazole.
- Substituents :
- Benzyl ring: 3-ethoxy, 4-(1-phenyltetrazol-5-yl)oxy.
- Additional group: 3-pyridinylmethylamine.
- Comparison: Ethoxy vs. methoxy on the benzyl ring may alter electronic effects.
- Activity : Undisclosed, but pyridine and tetrazole combinations are common in CNS or antiviral agents .
Analogs with Different Heterocyclic Cores
(a) TRK Inhibitor (3-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)-6-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-2-amine) ()
- Core Structure : Imidazo[4,5-b]pyridine.
- Substituents :
- Benzyl ring: 3-methoxy, 4-(4-methoxybenzyl)oxy.
- Additional group: 1-methylpyrazole.
- Comparison :
- Activity : Tropomyosin-related kinase (TRK) inhibition; formulated for extended release due to stability in microcrystalline suspensions .
(b) Diovan (N-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine) ()
- Core Structure : Tetrazole-linked biphenyl.
- Substituents : Biphenyl system with valine residues.
- Comparison: Shares a tetrazole group but integrates it into a biphenyl system for angiotensin II receptor antagonism. The target compound lacks the biphenyl and amino acid moieties, suggesting different target pathways.
- Activity : Clinically used as an antihypertensive (angiotensin II receptor blocker) .
Functional Group Comparisons
Biological Activity
N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is a complex organic compound notable for its potential pharmacological applications. Its unique structure, characterized by a tetrazole ring, enhances its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a tetrazole ring , which is known for its diverse biological activities. The presence of methoxy and benzyl groups contributes to its lipophilicity, potentially improving membrane permeability and interaction with biological targets. The chemical formula is , and it has been synthesized using various methods that optimize yield and purity.
Biological Activities
Research indicates that compounds with tetrazole structures exhibit a range of biological activities, including:
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-chlorobenzyl)-2-propyl-2H-tetrazol-5-amine | Structure | Exhibits distinct antimicrobial properties |
| N-(phenethyl)-2-propyl-2H-tetrazol-5-amine | Structure | Known for higher lipophilicity and CNS penetration |
| N-(methyl)-2-propyl-2H-tetrazol-5-amines | Structure | Displays varied pharmacological profiles but less complex than the target compound |
The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
- Antihypertensive Activity : In a study evaluating various tetrazole derivatives, compounds similar to this compound demonstrated significant reductions in blood pressure in animal models. The most effective derivatives showed IC50 values significantly lower than the parent molecule, indicating enhanced potency .
- Cytotoxicity Studies : While specific cytotoxicity data for this compound is limited, related tetrazole compounds have shown promising results against various cancer cell lines. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways, suggesting potential therapeutic applications in oncology .
Q & A
Basic: What are the common synthetic routes for preparing N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine?
Methodological Answer:
Key synthetic strategies include:
- Cyclization reactions : Using phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux (90–120°C), as demonstrated in the synthesis of tetrazole derivatives .
- Substitution reactions : Introducing propyl groups via nucleophilic substitution, often requiring anhydrous conditions and catalysts like triethylamine (Et₃N) to optimize yields .
- Multi-step functionalization : Sequential alkylation/arylation of tetrazole precursors, followed by purification via recrystallization (e.g., DMSO/water mixtures) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.7 ppm), benzyloxy (δ ~4.5–5.5 ppm), and tetrazole ring protons (δ ~8.0–9.0 ppm). Compare shifts with analogs like N-(4-methoxybenzyl)benzothiazol-2-amine .
- IR spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
Methodological Answer:
- Systematic parameter variation : Test temperature (e.g., 90°C vs. 120°C), solvent polarity (e.g., DMSO vs. dioxane), and catalyst loading (e.g., POCl₃ stoichiometry) .
- Real-time monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times.
- Purification refinement : Compare recrystallization solvents (e.g., ethanol-DMF vs. DMSO-water) to improve crystal purity .
Advanced: How to resolve contradictions in biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardized assays : Replicate antitumor activity tests (e.g., MTT assays) using consistent cell lines (e.g., HeLa or MCF-7) and controls .
- Docking studies : Compare binding affinities to target proteins (e.g., kinases) using software like AutoDock to rationalize activity discrepancies .
- Cross-validate data : Combine in vitro results with in vivo pharmacokinetic studies (e.g., solubility in DMSO-based formulations ).
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Waste disposal : Segregate chemical waste and collaborate with certified agencies for hazardous material treatment .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How to design experiments to evaluate its antimicrobial potential?
Methodological Answer:
- Bacterial/fungal strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or microdilution assays .
- Mechanistic studies : Perform time-kill assays and synergy tests with known antibiotics (e.g., ampicillin).
- SAR analysis : Modify substituents (e.g., methoxy vs. fluoro groups) to correlate structure with activity .
Advanced: How to address inconsistencies in NMR spectral data?
Methodological Answer:
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess peak splitting variations .
- Dynamic processes : Variable-temperature NMR (e.g., 25°C to 60°C) to detect rotational barriers in benzyloxy groups.
- Cross-validation : Compare experimental data with computed spectra (e.g., DFT calculations) .
Basic: What are the solubility challenges, and how to overcome them?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
